N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[44]nonan-3-yl)acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid derivatives, while reduction could lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-methylacetamide
- 2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
Uniqueness
N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide stands out due to its cycloheptyl group, which imparts unique steric and electronic properties. This makes it a valuable compound for exploring new chemical reactions and developing novel materials.
Properties
Molecular Formula |
C16H25N3O3 |
---|---|
Molecular Weight |
307.39 g/mol |
IUPAC Name |
N-cycloheptyl-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C16H25N3O3/c20-13(17-12-7-3-1-2-4-8-12)11-19-14(21)16(18-15(19)22)9-5-6-10-16/h12H,1-11H2,(H,17,20)(H,18,22) |
InChI Key |
GPQNYWLTMCLVMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.